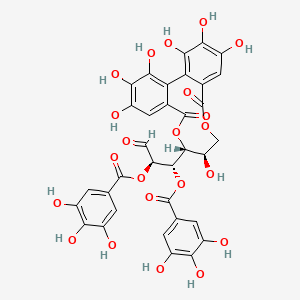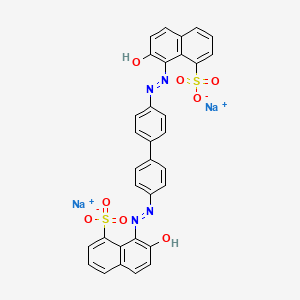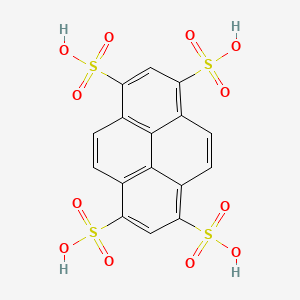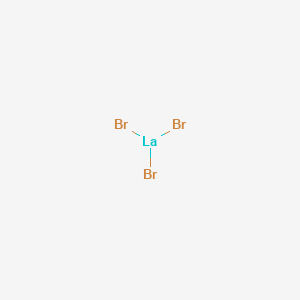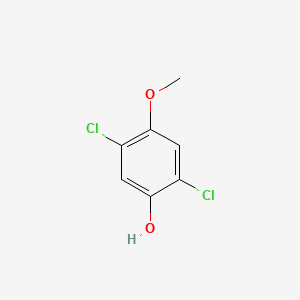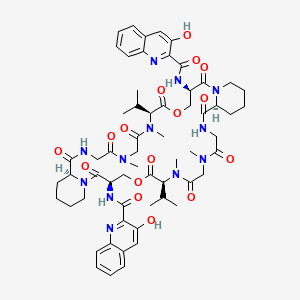
Cyclopropene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropene is a cycloalkene that consists of cyclopropane having a double bond in the ring. The parent of the class of cyclopropenes. It is a cycloalkene and a member of cyclopropenes.
科学研究应用
Cyclopropene in Bioorthogonal Chemistry
Cyclopropene has been identified as a promising chemical reporter in bioorthogonal chemistry due to its small size and selective reactivity. It can be metabolically introduced into cell surface glycans and detected with covalent probes. This unique feature facilitates tagging diverse collections of biomolecules in vivo, making cyclopropene a valuable tool in the study of biological systems (Patterson et al., 2012).
Cyclopropene in Pyrolysis Studies
Cyclopropene's thermal decomposition has been extensively studied, revealing its complex decomposition mechanisms involving diradicals, vinylcarbenes, and vinylidenes. These findings contribute significantly to our understanding of hydrocarbon pyrolysis, emphasizing cyclopropene's role as an intermediate in various chemical rearrangements (Walsh, 2005).
Cyclopropene in Glycosylation Detection
Cyclopropene scaffolds have been improved for efficient detection of protein glycosylation. Their carbamate linkages are compatible with cellular biosynthetic pathways and exhibit rapid cycloaddition rates. This development enhances the ability to study glycans on cell surfaces and proteins, providing valuable insights into biological processes (Patterson et al., 2014).
Advances in Cyclopropene Chemistry
Recent progress in cyclopropene chemistry has introduced valuable synthetic approaches and applications. Cyclopropenes have shown versatile reactivity, making them useful in organic synthesis and other research areas. The synthesis, reactivity, and applications of cyclopropenes have been extensively reviewed, highlighting their growing importance in the field of chemistry (Vicente, 2016).
Cyclopropene in Intramolecular Reactions
Cyclopropenes exhibit versatile reactivity in the presence of transition metal catalysts, being involved in ring-opening reactions. The study of the reactivity of carbenoids from cyclopropenes in cyclopropanation and C-H insertion reactions has provided a wealth of information on the chemoselectivity and stereoselectivity of these processes. This research paves the way for new synthetic pathways involving cyclopropenes (Archambeau et al., 2015).
属性
CAS 编号 |
2781-85-3 |
|---|---|
产品名称 |
Cyclopropene |
分子式 |
C3H4 |
分子量 |
40.06 g/mol |
IUPAC 名称 |
cyclopropene |
InChI |
InChI=1S/C3H4/c1-2-3-1/h1-2H,3H2 |
InChI 键 |
OOXWYYGXTJLWHA-UHFFFAOYSA-N |
SMILES |
C1C=C1 |
规范 SMILES |
C1C=C1 |
其他 CAS 编号 |
16165-40-5 |
同义词 |
cyclopropene |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



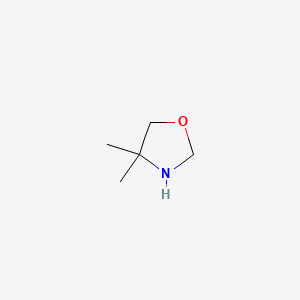
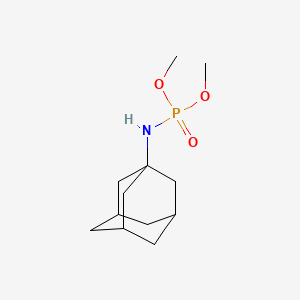
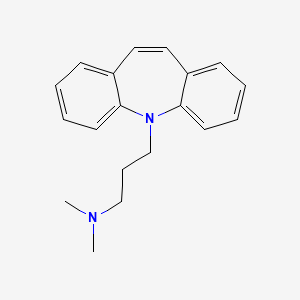
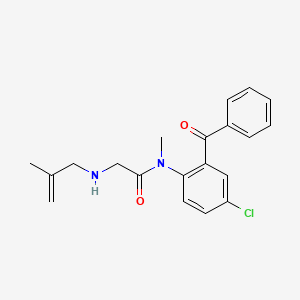
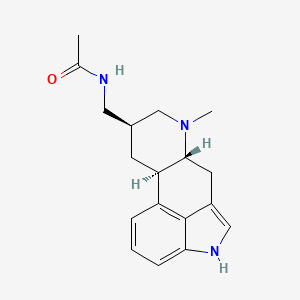
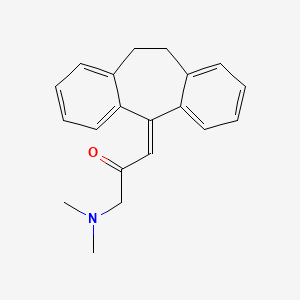

![(3S,4S)-4-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B1212521.png)
